

4-chlorocinnamic acid molecular docking validation experimental results

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Compound Focus: 4-Chlorocinnamic acid

CAS No.: 940-62-5

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Comparison of Anti-tyrosinase Activity

The table below summarizes the experimental inhibition data for three derivatives, using L-Tyrosine and L-DOPA as substrates [1].

Compound Name	IC ₅₀ (L-Tyrosine)	IC ₅₀ (L-DOPA)	Inhibition Mechanism (from Molecular Docking)
4-Chlorocinnamic Acid (4-CCA)	1.25 mM	1.98 mM	Binds with residues in the active center; does not chelate copper directly.
4-Ethoxycinnamic Acid (4-ECA)	1.37 mM	2.31 mM	Can chelate one of the copper ions in the active site.
4-Nitrocinnamic Acid (4-NCA)	1.10 mM	1.69 mM	Can chelate one of the copper ions in the active site.

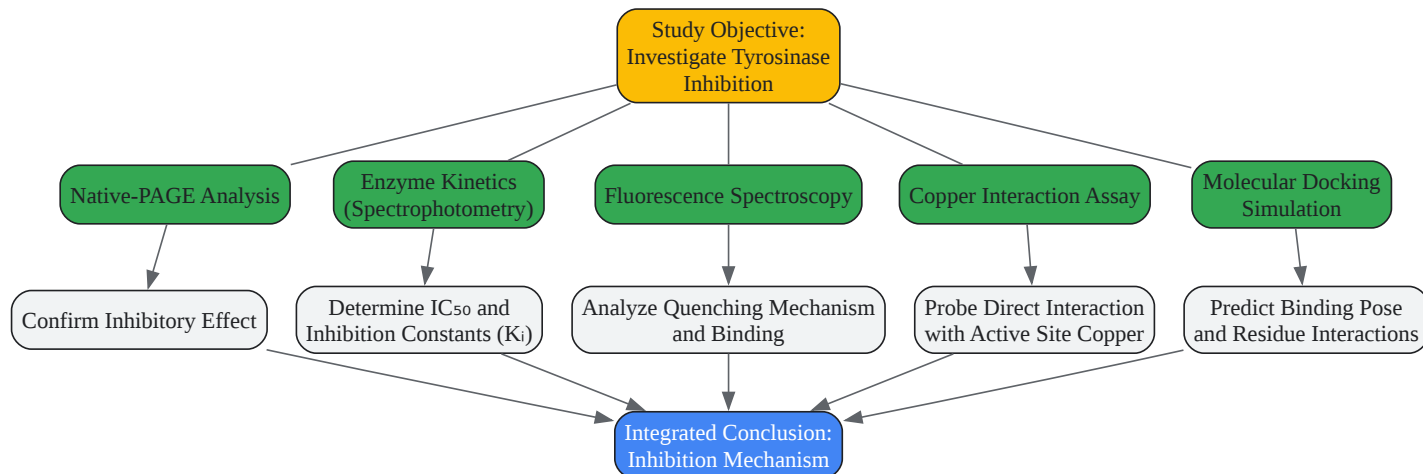
Key Findings: The study concluded that **4-Chlorocinnamic acid** showed **potent inhibitory activity** on tyrosinase. While its IC₅₀ values were not the lowest among the tested compounds, its unique mechanism of interacting with the active center residues without directly binding to copper could be advantageous for the design of specific, non-competitive inhibitors [1].

Experimental Protocols Cited

The comparative data above was generated using the following key experimental methodologies [1]:

- **Enzymatic Activity Assay:** Tyrosinase activity was measured spectrophotometrically by monitoring the formation of the dopachrome product at 475 nm. The reaction mixture contained the substrate (L-Tyrosine or L-DOPA) and the inhibitor (the cinnamic acid derivative) in phosphate buffer.
- **Fluorescence Quenching:** The interaction between the derivatives and tyrosinase was investigated using fluorescence spectroscopy. The study confirmed that the quenching mechanism was static, indicating the formation of a complex between the inhibitor and the enzyme.
- **Molecular Docking:** The binding modes of the derivatives were simulated using a computational docking approach. The results indicated that 4-ECA and 4-NCA could chelate the copper ion in the active site, while 4-CCA interacted with key residues nearby.

The following workflow outlines the multi-technique validation approach described in the research:



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References

1. Inhibition kinetics and molecular simulation of p-substituted cinnamic... [pubmed.ncbi.nlm.nih.gov]

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